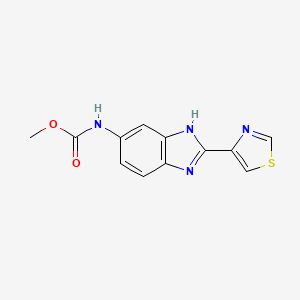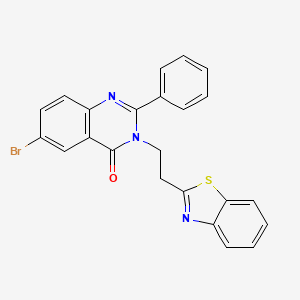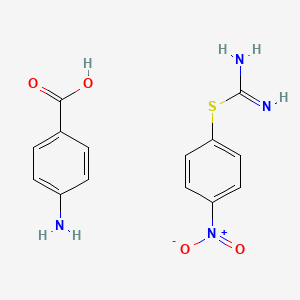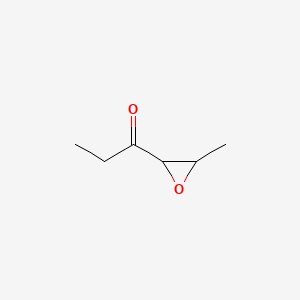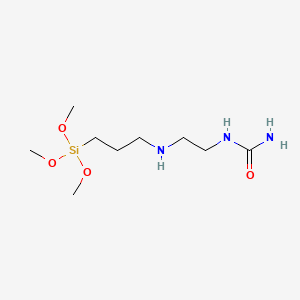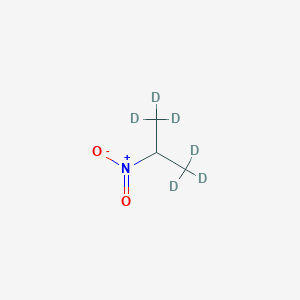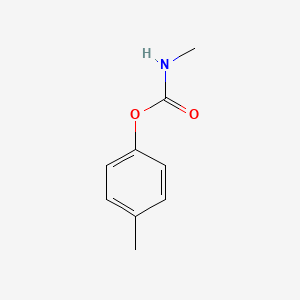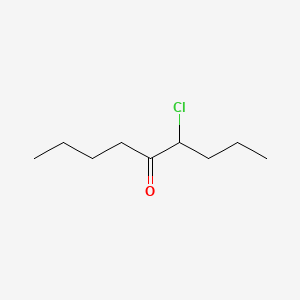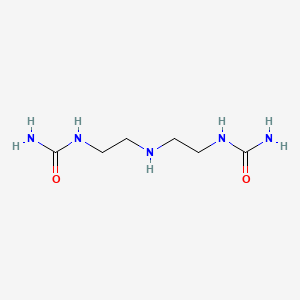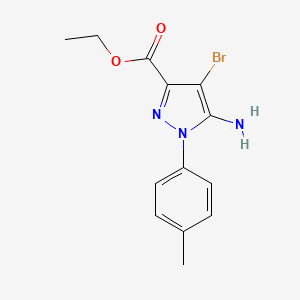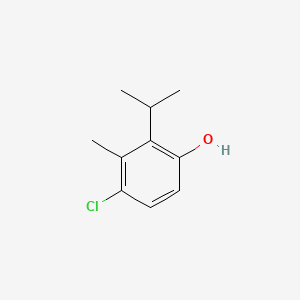
4-Chloro-2-isopropyl-m-cresol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-isopropyl-m-cresol is an organic compound belonging to the class of chlorinated cresols. It is a derivative of m-cresol, where the methyl group is substituted with an isopropyl group and a chlorine atom is attached to the aromatic ring. This compound is known for its antiseptic and disinfectant properties, making it useful in various applications.
准备方法
Synthetic Routes and Reaction Conditions
4-Chloro-2-isopropyl-m-cresol can be synthesized through several methodsThe reaction typically occurs in the presence of a catalyst and under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of chlorinating agents such as sulfuryl chloride or chlorine gas. The reaction is carried out in a solvent like acetonitrile, and the product is purified through crystallization or distillation .
化学反应分析
Types of Reactions
4-Chloro-2-isopropyl-m-cresol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted cresols depending on the nucleophile used.
科学研究应用
4-Chloro-2-isopropyl-m-cresol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in studies related to microbial inhibition and as a preservative in biological samples.
Medicine: Utilized for its antiseptic properties in formulations for disinfectants and antiseptics.
Industry: Incorporated into products like paints, varnishes, and adhesives for its preservative qualities.
作用机制
The mechanism of action of 4-Chloro-2-isopropyl-m-cresol primarily involves its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and leakage of cellular contents. This results in the inhibition of microbial growth and eventual cell death . The molecular targets include membrane proteins and lipids, and the pathways involved are related to membrane integrity and function.
相似化合物的比较
Similar Compounds
4-Chloro-3-methylphenol: Another chlorinated cresol with similar antiseptic properties.
Chloroxylenol: A compound with two methyl groups and a chlorine atom, used as a disinfectant.
Thymol: An isopropyl cresol with antifungal and antibacterial properties.
Uniqueness
4-Chloro-2-isopropyl-m-cresol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and isopropyl groups enhances its antimicrobial efficacy and makes it suitable for a broader range of applications compared to other cresols .
属性
CAS 编号 |
50992-43-3 |
|---|---|
分子式 |
C10H13ClO |
分子量 |
184.66 g/mol |
IUPAC 名称 |
4-chloro-3-methyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C10H13ClO/c1-6(2)10-7(3)8(11)4-5-9(10)12/h4-6,12H,1-3H3 |
InChI 键 |
JSOXHHYKGWBWGR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1C(C)C)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



